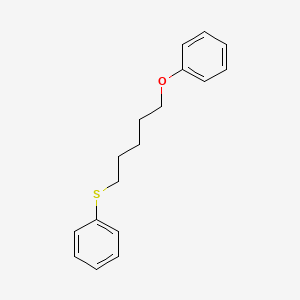
2,7-Oxepindicarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Oxepindicarboxaldehyde is a chemical compound that belongs to the class of oxepins, which are oxygen-containing heterocycles. This compound is characterized by a seven-membered ring structure with two aldehyde groups positioned at the 2 and 7 locations. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Oxepindicarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dicarboxylic acid derivatives and aldehyde functional groups, which undergo cyclization in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired oxepin ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Oxepindicarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2,7-Oxepindicarboxylic acid.
Reduction: 2,7-Oxepindiol.
Substitution: Various substituted oxepins depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Oxepindicarboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Oxepindicarboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Oxepin: A related compound with a similar ring structure but without the aldehyde groups.
2,7-Dimethyloxepin: A dimethyl derivative of oxepin with different substituents.
Comparison: 2,7-Oxepindicarboxaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential biological activity compared to other oxepins. Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60237-61-8 |
|---|---|
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
oxepine-2,7-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-5-7-3-1-2-4-8(6-10)11-7/h1-6H |
Clave InChI |
LEOVCNSPMCKGQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(OC(=C1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)


![6,12,23,29-Tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontane](/img/structure/B14610643.png)

![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)

![1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B14610658.png)
![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)
![1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole](/img/structure/B14610662.png)




